Cas no 1013798-00-9 (1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide)
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 1,5-dimethyl-N-(3-nitrophenyl)-
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- Inchi: 1S/C12H12N4O3/c1-8-6-11(14-15(8)2)12(17)13-9-4-3-5-10(7-9)16(18)19/h3-7H,1-2H3,(H,13,17)
- InChI Key: ZYEHNZWOJFLEHL-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=CC(C(NC2=CC=CC([N+]([O-])=O)=C2)=O)=N1
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 359.7±37.0 °C(Predicted)
- pka: 11.25±0.70(Predicted)
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2446-0478-2μmol |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-5μmol |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-10μmol |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-1mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-2mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-3mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-4mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-5mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2446-0478-10mg |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide |
1013798-00-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
Recent Advances in the Study of 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (CAS: 1013798-00-9)
The compound 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (CAS: 1013798-00-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. Recent research has focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of anti-inflammatory and anticancer activities.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide derivatives. The researchers employed a multi-step synthetic route to obtain the target compound and its analogs, followed by in vitro screening against a panel of cancer cell lines. The results demonstrated moderate to potent cytotoxic activity, with IC50 values ranging from 10 to 50 µM, depending on the cell line. The study also identified the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, suggesting its potential as a multitargeted anticancer agent.
Another significant development was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters, which investigated the anti-inflammatory properties of 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. The researchers found that the compound exhibited potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. Molecular docking studies revealed that the compound likely interacts with the active site of COX-2, providing a plausible mechanism for its anti-inflammatory effects. These findings highlight the compound's potential as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs.
Recent advancements in structural biology have also shed light on the molecular interactions of 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide with its biological targets. A 2023 study published in Nature Communications utilized X-ray crystallography to determine the three-dimensional structure of the compound bound to its putative protein target. The structural insights gained from this study have paved the way for rational drug design approaches to optimize the compound's potency and selectivity.
In addition to its direct biological activities, research has also focused on the pharmacokinetic properties of 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. A recent preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The results indicated favorable oral bioavailability and moderate metabolic stability, suggesting that the compound could be suitable for further development as an oral therapeutic agent.
The growing body of research on 1,5-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide (CAS: 1013798-00-9) underscores its potential as a versatile scaffold for drug discovery. Future studies are expected to focus on further optimizing its pharmacological properties, exploring combination therapies, and advancing promising derivatives through preclinical development. The compound's unique chemical structure and demonstrated biological activities make it a compelling candidate for continued investigation in both academic and industrial settings.
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